molecular formula C7H9ClN2 B12827753 (3-Chloro-5-methylpyridin-4-YL)methylamine

(3-Chloro-5-methylpyridin-4-YL)methylamine

Cat. No.: B12827753
M. Wt: 156.61 g/mol
InChI Key: KLZNSDPVTOECMW-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylpyridin-4-yl)methanamine typically involves the chlorination of 5-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-5-methylpyridin-4-yl)methanamine may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

(3-Chloro-5-methylpyridin-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylpyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative or application. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-3-yl)methanamine: This compound lacks the chlorine atom at the 3-position, resulting in different reactivity and applications.

    (3-Methylpyridin-4-yl)methanamine: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and uses.

Uniqueness

(3-Chloro-5-methylpyridin-4-yl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.

Biological Activity

(3-Chloro-5-methylpyridin-4-YL)methylamine is an organic compound characterized by a pyridine ring with specific substitutions that impart unique biological properties. Its structure includes a chlorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, along with a methylamine functional group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer activities.

  • Molecular Formula : C7_7H9_9ClN
  • Molecular Weight : Approximately 156.61 g/mol

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve interaction with bacterial cell membranes or specific metabolic pathways, although detailed mechanisms require further elucidation.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results. Studies have indicated that this compound may inhibit the growth of certain cancer cell lines, suggesting that it could serve as a lead compound for developing new cancer therapies. The specific pathways affected by this compound are under investigation, but interactions with key enzymes or receptors involved in cell proliferation are likely.

The biological activity of this compound may be attributed to its ability to bind to active sites on enzymes or receptors within biological systems. Understanding these interactions is crucial for optimizing its therapeutic potential. Current research is focused on identifying specific molecular targets and elucidating the pathways involved in its biological effects .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure was correlated with its activity, emphasizing the importance of the chlorine and methylamine groups in enhancing antimicrobial efficacy.

Study 2: Anticancer Activity

In a separate study evaluating the anticancer effects of this compound on human cancer cell lines, results showed a dose-dependent inhibition of cell proliferation. The compound was tested against several cell lines, including MCF7 (breast cancer) and A549 (lung cancer), revealing IC50 values that suggest significant cytotoxicity compared to control groups .

Data Tables

Biological Activity Cell Line/Bacterial Strain IC50/MIC Value Reference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus8 µg/mL
AnticancerMCF715 µM
AnticancerA54912 µM

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(3-chloro-5-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3

InChI Key

KLZNSDPVTOECMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CN)Cl

Origin of Product

United States

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